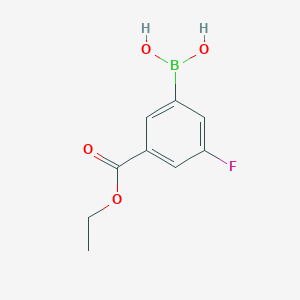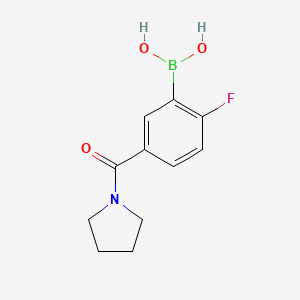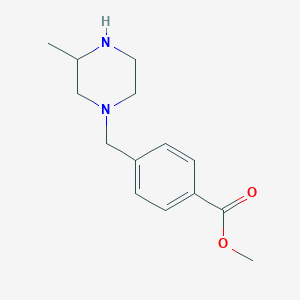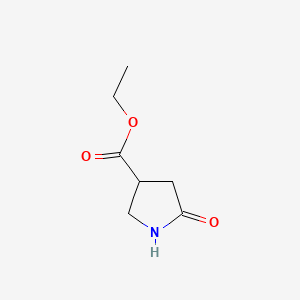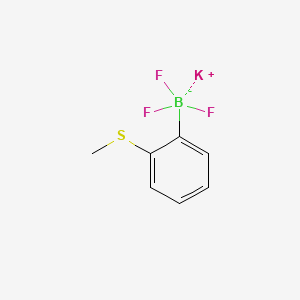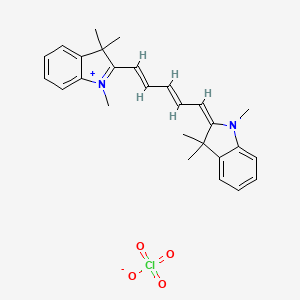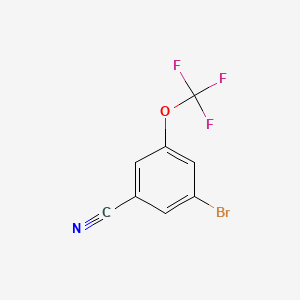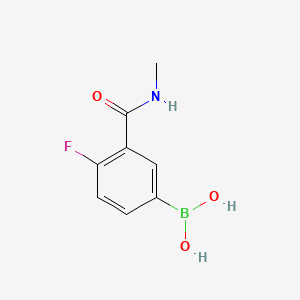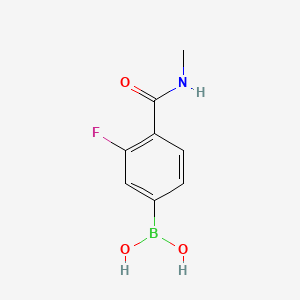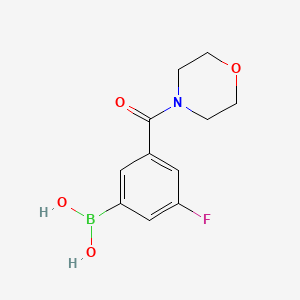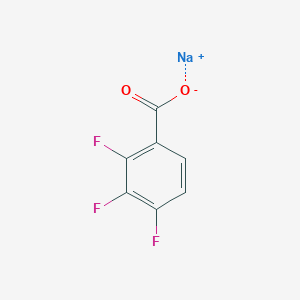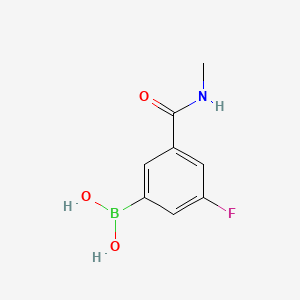
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid
Descripción general
Descripción
“3-Fluoro-5-(methylcarbamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 871332-63-7 . It has a molecular weight of 196.97 and its IUPAC name is 3-fluoro-5-[(methylamino)carbonyl]phenylboronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “3-Fluoro-5-(methylcarbamoyl)phenylboronic acid” is C8H9BFNO3 . The InChI code for this compound is 1S/C8H9BFNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) .Chemical Reactions Analysis
Boronic acids, such as “3-Fluoro-5-(methylcarbamoyl)phenylboronic acid”, are important chemical building blocks employed in cross-coupling reactions . They have the ability to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 196.97 .Aplicaciones Científicas De Investigación
Scientific Field
Application in Drug Discovery
Scientific Field
Application in Sensor Development
Scientific Field
Application in Material Science
Scientific Field
Application in Bioconjugation Techniques
Scientific Field
Application in Agricultural Chemistry
Scientific Field
Each of these applications demonstrates the versatility of “3-Fluoro-5-(methylcarbamoyl)phenylboronic acid” in scientific research, contributing to advancements across various fields . The detailed methods and results are based on the synthesis and functionalization properties of boronic acids, which are well-documented in the literature . The quantitative data and statistical analyses are typically derived from experimental studies, which are subject to peer review and publication in scientific journals. For more specific data and detailed experimental procedures, consulting the original research articles or reviews in the field would be necessary.
Safety And Hazards
Propiedades
IUPAC Name |
[3-fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLVNMKXZMCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661215 | |
| Record name | [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid | |
CAS RN |
871332-63-7 | |
| Record name | [3-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



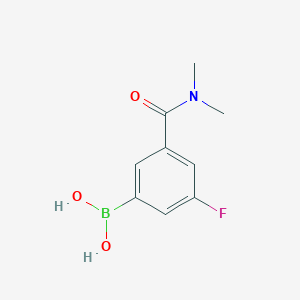
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387901.png)
